REACTION_CXSMILES
|
[C:1]1([CH:7]2[NH:10][C:9](=O)[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>C1COCC1>[C:1]1([CH:7]2[CH2:8][CH2:9][NH:10]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1CC(N1)=O
|
Name
|
|
Quantity
|
11.9 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 4 hours
|
Duration
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4 h
|
Type
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FILTRATION
|
Details
|
the mixture was filtered through a pad of celite
|
Type
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EXTRACTION
|
Details
|
The filtrate was extracted with EtOAc (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
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FILTRATION
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Details
|
After filtration and evaporation of the solvent the product
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Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica, DCM/7 N ammonia in MeOH 92:2 to 94:6), which
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1NCC1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |